N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a nitrophenyl group attached to the pyridazine ring, which imparts unique chemical and physical properties
Properties
IUPAC Name |
N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-10-6-5-9(13-14-10)11(17)12-7-1-3-8(4-2-7)15(18)19/h1-6H,(H,12,17)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFLWSVZYTTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 4-nitroaniline with pyridazine-3,6-dione under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other oxidized forms.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products Formed
Reduction: 4-aminophenyl derivatives.
Substitution: Various substituted pyridazine derivatives.
Oxidation: Oxidized nitrophenyl derivatives.
Scientific Research Applications
N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its pyridazine ring structure, which imparts distinct chemical properties compared to other nitrophenyl compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
